5-Ethylthiophene-3-carboxylic acid

Vue d'ensemble

Description

5-Ethylthiophene-3-carboxylic acid is a compound that belongs to the family of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. While the provided papers do not directly discuss 5-Ethylthiophene-3-carboxylic acid, they do provide insights into the synthesis, properties, and reactivity of structurally related thiophene compounds. These insights can be extrapolated to understand the characteristics of 5-Ethylthiophene-3-carboxylic acid.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents onto the thiophene ring. For example, the synthesis of a functionalized cyclohexene skeleton related to GS4104 utilized ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, yielding a practical nonhygroscopic crystalline HCl salt . These methods highlight the versatility of thiophene chemistry and the potential routes that could be adapted for the synthesis of 5-Ethylthiophene-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. For instance, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate revealed intermolecular Lewis acid-base interactions, which are significant for understanding the compound's solid-state behavior . Such structural analyses are essential for predicting the behavior of 5-Ethylthiophene-3-carboxylic acid in various environments.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, which can be used to further modify their structure. The study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for example, involved reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to novel fluorescence properties . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate provided a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These reactions demonstrate the reactivity of thiophene derivatives and suggest possible transformations for 5-Ethylthiophene-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, stability, and acid-base characteristics, are important for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, providing insights into their behavior in solution and their ability to form complexes with metal ions . Such studies are indicative of the properties that 5-Ethylthiophene-3-carboxylic acid may exhibit.

Applications De Recherche Scientifique

Polymer Synthesis and Materials Science

Conducting Polymer Development : Terthiophene-3′-carboxylic acid, a derivative of 5-Ethylthiophene-3-carboxylic acid, is utilized in creating functionalized polyterthiophenes. These materials show increased conductivity even in a fully oxidized state and have fast electrochromic switching, making them useful in electronic applications (Lee, Shim, & Shin, 2002).

Corrosion Resistance : Poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings have been developed for enhancing corrosion resistance in industrial applications, particularly in acidic environments (Gopi, Karthikeyan, Kavitha, & Surendiran, 2015).

Biomedical and Environmental Applications

Biosensing : A novel label-free electrochemical immunosensing platform using poly(indole‑5‑carboxylic acid) and poly(3, 4‑ethylenedioxythiophene) was developed for sensitive detection of prostate-specific antigen. This immunosensor shows potential for clinical diagnosis (Jia et al., 2019).

Protein Detection : Terthiophene carboxylic derivatives are being investigated as fluorescent biosensors for protein analysis, showing promising results for detecting trace amounts of proteins like Bovine Serum Albumin and Lectin from Triticum (Hu, Xia, & Elioff, 2016).

Organic Chemistry and Synthesis

Synthetic Methodologies : Efficient synthesis methods for derivatives of 5-Ethylthiophene-3-carboxylic acid, such as ethyl 2-methylthiophene-3-carboxylate, are developed for large-scale production, highlighting operational simplicity and safety (Kogami & Watanabe, 2011).

New Compounds Synthesis : Research into the synthesis of new thieno[2,3-d]pyrimidines using 5-Ethylthiophene-3-carboxylic acid derivatives demonstrates potential in producing compounds with significant inhibitory activities against certain plants, indicating potential herbicidal applications (Wang, Zheng, Liu, & Chen, 2010).

Safety And Hazards

Propriétés

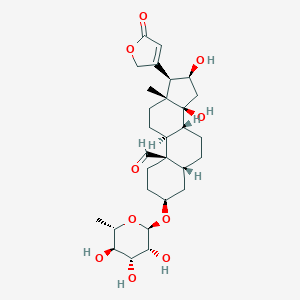

IUPAC Name |

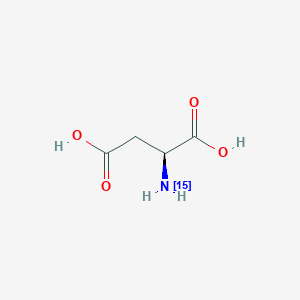

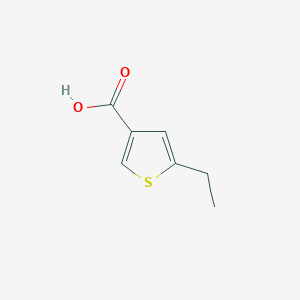

5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPALAIKGVKNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393646 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-3-carboxylic acid | |

CAS RN |

19156-51-5 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.